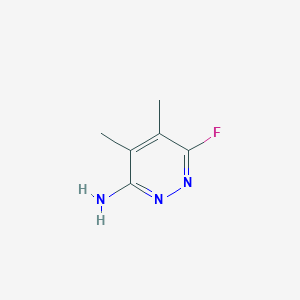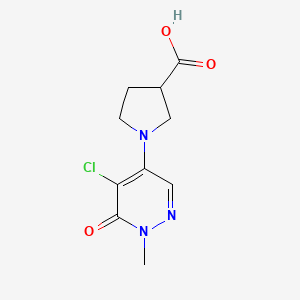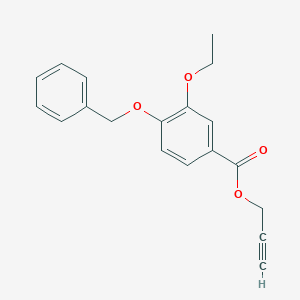![molecular formula C16H19N3O6S B13012215 Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B13012215.png)
Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- is a synthetic nucleoside analog. It is structurally derived from uridine, a naturally occurring nucleoside, but modified to include a 4-methylphenylsulfonyl group. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- typically involves multiple steps The starting material is often uridine, which undergoes selective deoxygenation at the 2’ and 5’ positionsCommon reagents used in these steps include deoxygenating agents like tributyltin hydride and sulfonylating agents such as tosyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce de-sulfonylated uridine derivatives .
Wissenschaftliche Forschungsanwendungen
Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study nucleoside metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Wirkmechanismus
The mechanism of action of Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- involves its incorporation into nucleic acids or interaction with nucleoside-metabolizing enzymes. The 4-methylphenylsulfonyl group can interfere with normal nucleoside function, potentially inhibiting viral replication or cancer cell proliferation. Molecular targets include enzymes like thymidine kinase and ribonucleotide reductase, which are involved in nucleoside metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,5’-Dideoxyuridine: Lacks the sulfonyl group but shares the deoxygenation pattern.
5’-Sulfonyluridine: Contains a sulfonyl group at the 5’ position but not the 4-methylphenyl variant.
4-Methylphenylsulfonyladenosine: Similar sulfonyl group but attached to adenosine instead of uridine.
Uniqueness
Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- is unique due to the specific placement of the 4-methylphenylsulfonyl group and the deoxygenation at the 2’ and 5’ positions. This combination of modifications imparts distinct chemical and biological properties, making it a valuable tool in research .
Eigenschaften
Molekularformel |
C16H19N3O6S |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(23,24)17-9-13-12(20)8-15(25-13)19-7-6-14(21)18-16(19)22/h2-7,12-13,15,17,20H,8-9H2,1H3,(H,18,21,22)/t12-,13+,15+/m0/s1 |
InChI-Schlüssel |
QBFQUDDSTCQUAC-GZBFAFLISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2C(CC(O2)N3C=CC(=O)NC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


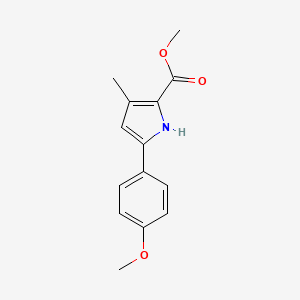
![exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13012137.png)
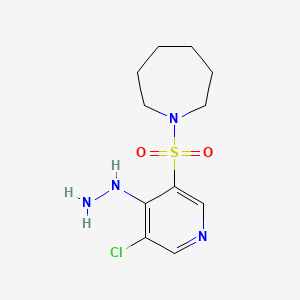
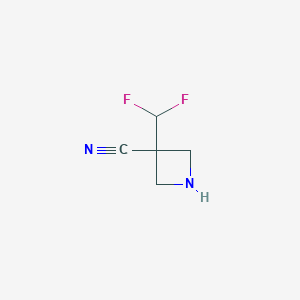
![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012150.png)

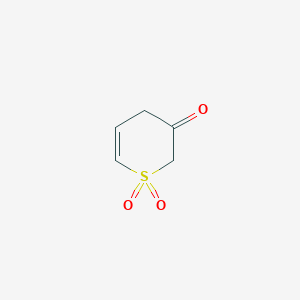

![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13012181.png)

